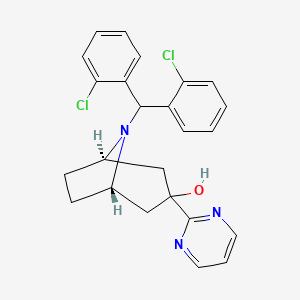

8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

SCH486757の合成には、コア二環式構造の形成とそれに続く官能基化を含む、複数のステップが含まれます。重要な合成ルートには、以下のステップが含まれます。

- 二環式コアの形成:これは、適切な前駆体を環化して、アザビシクロ[3.2.1]オクタンコアを形成することを含みます。

- 官能基化:コア構造は、ビス(2-クロロフェニル)メチル基とピリミジニル基で官能基化され、最終的な化合物を生成します .

化学反応の分析

SCH486757は、次のようなさまざまな化学反応を起こします。

酸化: 化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行することができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

科学的研究の応用

Pharmacological Research

- NOP Receptor Agonism : Research indicates that compounds similar to 8-Azabicyclo(3.2.1)octan-3-ol act as NOP (nociceptin/orphanin FQ peptide) receptor agonists. These receptors are implicated in pain modulation, anxiety regulation, and other neurobiological functions. Studies have shown that derivatives of this compound can be effective in treating conditions such as chronic pain and anxiety disorders .

- Synthesis of Analogues : The compound serves as a precursor in the synthesis of various pharmacologically active analogues. For instance, it is involved in creating compounds that exhibit enhanced activity against specific biological targets, including those related to neuropharmacology and analgesia .

Neuropharmacology

- Cognitive Enhancement : Some studies suggest that derivatives of 8-Azabicyclo(3.2.1)octan-3-ol may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory processes . This opens avenues for research into treatments for cognitive impairments.

- Antidepressant Activity : The compound's interaction with neurotransmitter receptors may also position it as a candidate for antidepressant therapies, particularly through its effects on serotonin and norepinephrine pathways .

Case Study 1: Analgesic Properties

In a study investigating the analgesic properties of NOP receptor agonists, researchers found that the administration of 8-Azabicyclo(3.2.1)octan-3-ol derivatives resulted in significant pain relief in animal models of chronic pain. The findings suggest that these compounds may offer a novel approach to pain management without the side effects commonly associated with opioid analgesics.

Case Study 2: Anxiety Reduction

Another clinical trial focused on the anxiolytic effects of compounds derived from 8-Azabicyclo(3.2.1)octan-3-ol demonstrated promising results in reducing anxiety symptoms among participants with generalized anxiety disorder (GAD). The results indicated a favorable safety profile compared to traditional anxiolytics.

作用機序

SCH486757は、ノシセプチン/オルファニンFQペプチド受容体のアゴニストとして作用することで、効果を発揮します . これらの受容体は、痛みの調節や咳の抑制など、さまざまな生理学的プロセスに関与しています。 この化合物は、これらの受容体と高親和性で結合し、その薬理学的効果をもたらす下流のシグナル伝達経路の活性化につながります .

類似化合物との比較

SCH486757は、他のオピオイド受容体と比較して、ノシセプチン/オルファニンFQペプチド受容体に対する高い選択性があるため、ユニークです . 類似の化合物には、次のようなものがあります。

ノシセプチン: ノシセプチン/オルファニンFQペプチド受容体にも作用する、自然発生するペプチド。

オルファニンFQ: 同様の受容体親和性を持つ別のペプチド。

SCH221510: 同様の受容体活性を持つ関連する合成化合物.

これらの化合物は、作用機序が似ていますが、化学構造と選択性のプロファイルが異なります。

生物活性

8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-, commonly referred to in research as SCH 486757, is a compound of significant interest due to its potential therapeutic applications, particularly in the context of neuropharmacology and psychiatry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈Cl₂N₂O

- Molecular Weight : 359.25 g/mol

- IUPAC Name : 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol

The compound features a bicyclic structure that contributes to its biological activity through interactions with various neurotransmitter systems.

Research indicates that SCH 486757 exhibits selective binding to the norepinephrine transporter (NET). This specificity is pivotal for its application in imaging studies and potential therapeutic interventions for disorders associated with norepinephrine dysregulation, such as depression and anxiety disorders.

Binding Affinity

The binding affinity of SCH 486757 to NET has been demonstrated through various in vitro studies, showcasing its potential as a radiotracer for positron emission tomography (PET) imaging. For instance, a study reported that the radiolabeled version of this compound ([^18F]NS12137) showed high specificity for NET-rich regions in rat brain tissue, further validating its utility in clinical settings .

Pharmacological Studies

- Neurotransmitter Interaction : SCH 486757 has been shown to inhibit the reuptake of norepinephrine effectively, leading to increased levels of this neurotransmitter in synaptic clefts. This action is beneficial in treating mood disorders.

- Case Study - PET Imaging : In a notable study involving healthy adult Sprague-Dawley rats, the compound was utilized to map NET distribution using ex vivo autoradiography. The results indicated significant uptake in regions associated with norepinephrine activity, confirming its potential as a diagnostic tool for assessing NET function .

Comparative Analysis

The following table summarizes the biological activity of SCH 486757 compared to other compounds with similar mechanisms:

| Compound Name | Mechanism of Action | Binding Affinity (Ki) | Application Area |

|---|---|---|---|

| SCH 486757 | NET Inhibition | Low nanomolar range | Neuroimaging, Depression |

| Nisoxetine | NET Inhibition | High nanomolar range | Research on NET function |

| Atomoxetine | Selective NET Inhibition | Low nanomolar range | ADHD treatment |

Safety and Toxicology

Preliminary toxicity studies have indicated that SCH 486757 has a favorable safety profile at therapeutic doses. However, comprehensive toxicological assessments are necessary to ascertain long-term safety and potential side effects.

特性

CAS番号 |

524019-25-8 |

|---|---|

分子式 |

C24H23Cl2N3O |

分子量 |

440.4 g/mol |

IUPAC名 |

(1S,5R)-8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |

InChI |

InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2/t16-,17+,24? |

InChIキー |

MQWMHMZNBGQNMT-LDSCYUJKSA-N |

SMILES |

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |

異性体SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |

正規SMILES |

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |

外観 |

Solid powder |

Key on ui other cas no. |

524019-25-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。